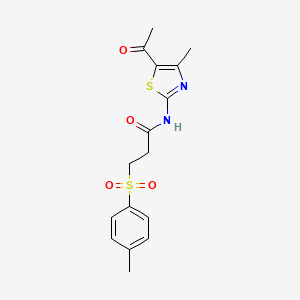

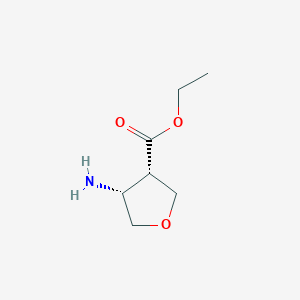

![molecular formula C22H18N2O2S B2959335 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide CAS No. 946309-90-6](/img/structure/B2959335.png)

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various methods. One of the methods includes the acylation of 4,5,6-trisubstituted 2-aminobenzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, their luminescence properties can be investigated .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives, including compounds related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide, have been studied for their corrosion inhibiting properties. For instance, benzothiazole derivatives demonstrated significant corrosion inhibition efficiency for carbon steel in acidic solutions, highlighting their potential in protecting metals from corrosion. These inhibitors work by adsorbing onto the metal surface, providing a protective layer that reduces corrosion rates (Hu et al., 2016).

Antitumor Activity

Certain benzothiazole compounds, closely related to the chemical structure of interest, have shown promising antitumor activities. These compounds exhibit selective growth inhibitory properties against various human cancer cell lines, including breast and renal cancers. The antitumor mechanism is believed to involve metabolic activation, leading to selective toxicity in cancer cells. This highlights the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Kashiyama et al., 1999).

Material Protection

Benzothiazole derivatives are also explored for their ability to enhance the corrosion resistance of materials in harsh environments. For example, specific benzothiazole-based compounds significantly improved the corrosion resistance of mild steel in acidic conditions, suggesting their application in material protection and maintenance (Salarvand et al., 2017).

Luminescence and Sensing Applications

Benzothiazole derivatives exhibit unique luminescent properties, making them suitable for various sensing and imaging applications. For instance, certain benzothiazole compounds demonstrated aggregation-induced emission enhancement, which could be utilized in developing advanced materials for optical and electronic devices (Lu et al., 2017).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets play crucial roles in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

Benzothiazole derivatives have been found to exhibit modest to strong inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation . This suggests that the compound may interact with these targets, leading to their inhibition and subsequent changes in cellular processes.

Biochemical Pathways

The inhibition of ache and aβ 1-42 aggregation suggests that the compound may affect pathways related to neurotransmission and amyloid-beta metabolism, which are critical in the pathogenesis of neurodegenerative diseases .

Pharmacokinetics

One study mentioned that the synthesized benzothiazole derivatives exhibited a favorable pharmacokinetic profile .

Result of Action

The inhibition of ache and aβ 1-42 aggregation suggests that the compound may have potential therapeutic effects in neurodegenerative diseases by modulating neurotransmission and amyloid-beta metabolism .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-13-7-8-14(2)17(11-13)21(26)23-15-9-10-16(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOFIPZRHLJXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)

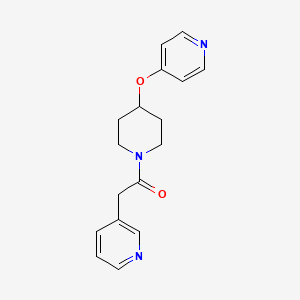

![1,6-Dimethyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2959257.png)

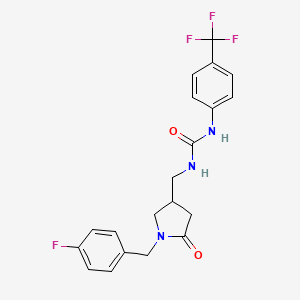

![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)

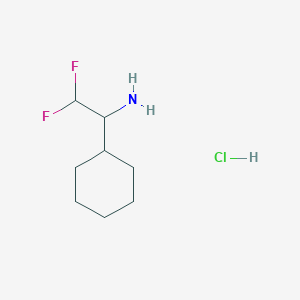

![(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2959262.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2959266.png)

![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)